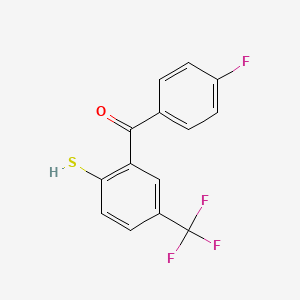
4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone is a chemical compound with the molecular formula C14H8F4OS It is characterized by the presence of a fluoro group, a mercapto group, and a trifluoromethyl group attached to a benzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzophenone and 2-mercapto-5-(trifluoromethyl)benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The starting materials are mixed in the presence of the base and solvent, and the reaction mixture is heated to a specific temperature (usually around 100-120°C) for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After completion of the reaction, the product is purified using methods like recrystallization or column chromatography to obtain pure 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone can undergo various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a sulfonic acid group (-SO3H) under appropriate conditions.
Reduction: The carbonyl group (C=O) in the benzophenone core can be reduced to form a secondary alcohol.
Substitution: The fluoro group (F) and trifluoromethyl group (CF3) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The mercapto group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-mercapto-5-methylbenzophenone
- 4-Fluoro-2-mercapto-5-chlorobenzophenone
- 4-Fluoro-2-mercapto-5-bromobenzophenone
Comparison
4’-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds with different substituents (e.g., methyl, chloro, bromo), the trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
CAS-Nummer |
85721-02-4 |
|---|---|
Molekularformel |
C14H8F4OS |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[2-sulfanyl-5-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H8F4OS/c15-10-4-1-8(2-5-10)13(19)11-7-9(14(16,17)18)3-6-12(11)20/h1-7,20H |
InChI-Schlüssel |
BGLUEAAVFASDSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















